
(2S,3S)-3-Ethyl-2-iodocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-Ethyl-2-iodocyclohexan-1-one: is a chiral organic compound with a unique structure that includes an iodine atom and an ethyl group attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one typically involves the iodination of a suitable cyclohexanone derivative. One common method is the halogenation of (2S,3S)-3-ethylcyclohexanone using iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the iodine atom can lead to the formation of (2S,3S)-3-ethylcyclohexan-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can produce alcohols.
- Substitution can lead to a variety of functionalized cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and complex molecules.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems and to develop new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one involves its interaction with molecular targets through its iodine and ethyl groups. The iodine atom can participate in halogen bonding, while the ethyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets.
Comparación Con Compuestos Similares
- (2S,3S)-3-Ethyl-2-bromocyclohexan-1-one
- (2S,3S)-3-Ethyl-2-chlorocyclohexan-1-one
- (2S,3S)-3-Ethyl-2-fluorocyclohexan-1-one
Uniqueness: The presence of the iodine atom in (2S,3S)-3-Ethyl-2-iodocyclohexan-1-one makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
921770-64-1 |
|---|---|
Fórmula molecular |
C8H13IO |
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
(2S,3S)-3-ethyl-2-iodocyclohexan-1-one |
InChI |
InChI=1S/C8H13IO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8-/m0/s1 |
Clave InChI |
JXARECJYIKQBDA-XPUUQOCRSA-N |
SMILES isomérico |
CC[C@H]1CCCC(=O)[C@H]1I |
SMILES canónico |
CCC1CCCC(=O)C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)


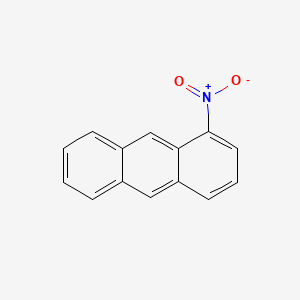
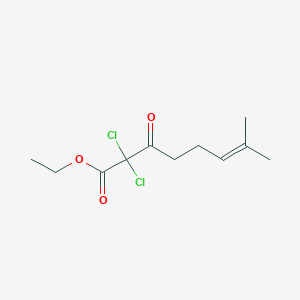
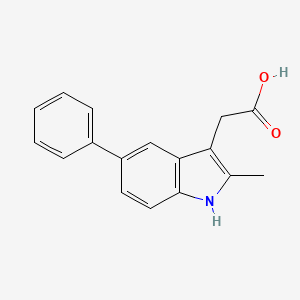
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
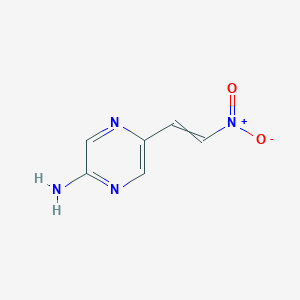
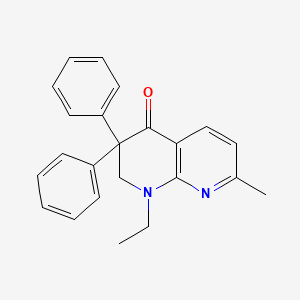
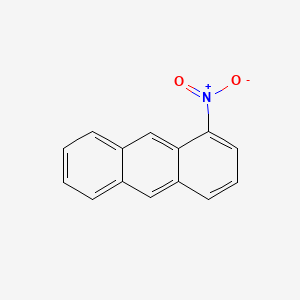
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
